- Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof, World Intellectual Property Organization, , ,
Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)
934524-10-4 structure
Product Name:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Numero CAS:934524-10-4
MF:C13H9Cl2N3O2S
MW:342.200459241867
MDL:MFCD13193624
CID:823254
PubChem ID:53486828
Update Time:2025-06-08
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-
- 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine
- C13H9Cl2N3O2S
- DTDGVNQSPAWHTH-UHFFFAOYSA-N
- BCP14551
- PB19366
- AX8166283
- AB0027744
- W9612
- ST24027313
- 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine
- 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,
- 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
- 934524-10-4
- DB-355216
- A1-00638
- 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine
- DS-0760
- CS-M2770
- 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine
- AKOS015850444
- 44TZH2Y76U
- 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- MFCD13193624
- DTXSID30705152
- SCHEMBL1015374
- 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD13193624
- Inchi: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
- Chiave InChI: DTDGVNQSPAWHTH-UHFFFAOYSA-N
- Sorrisi: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 340.979
- Massa monoisotopica: 340.979
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 476
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.2
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.59
- Punto di ebollizione: 447.1±55.0°C at 760 mmHg
- Punto di infiammabilità: 224.217°C
- Indice di rifrazione: 1.707
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW356-1g |
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 97+% | 1g |
890.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW356-100mg |
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 97+% | 100mg |
326CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW356-5g |
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 97+% | 5g |
2563.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW356-250mg |
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 97+% | 250mg |
712CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D843465-1g |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 98% | 1g |
941.40 | 2021-05-17 | |
| Matrix Scientific | 073810-250mg |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, 95+% |
934524-10-4 | 95+% | 250mg |
$231.00 | 2023-09-06 | |
| Matrix Scientific | 073810-1g |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, 95+% |
934524-10-4 | 95+% | 1g |
$500.00 | 2023-09-06 | |
| Matrix Scientific | 073810-5g |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, 95+% |
934524-10-4 | 95+% | 5g |
$1340.00 | 2023-09-06 | |
| TRC | B419308-50mg |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 50mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B419308-100mg |
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |
934524-10-4 | 100mg |
$ 81.00 | 2023-04-18 |
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 30 min, rt
Riferimento
- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors, Journal of Medicinal Chemistry, 2014, 57(1), 144-158
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt
Riferimento
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 0 °C; 3 h, rt
Riferimento
- Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt
Riferimento
- Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors, Tetrahedron, 2014, 70(33), 4947-4956
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt
Riferimento
- JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt
Riferimento
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 18 h, rt
1.2 18 h, rt
Riferimento
- (R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 16 h, rt
Riferimento
- Fused-ring heterocycle derivative and medical use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 1 h, 25 °C
Riferimento
- Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 2 h, rt
Riferimento
- Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt
Riferimento
- High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt
Riferimento
- Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 0.5 h, rt
Riferimento
- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt
1.2 1 h, rt
1.3 Reagents: Water
1.2 1 h, rt
1.3 Reagents: Water
Riferimento
- Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; rt; 1.5 h, rt
Riferimento
- Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 5 h, rt
Riferimento
- Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors, China, , ,
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Numero d'ordine:A859772
Stato delle scorte:in Stock
Quantità:5g/10g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:20
Prezzo ($):243.0/440.0/856.0
Email:sales@amadischem.com
2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Letteratura correlata
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) Prodotti correlati
- 252723-16-3(7-Benzenesulfonyl-4-Chloro-6-Methyl-7h-Pyrrolo2,3-DPyrimidine)
- 1131992-22-7(7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)
- 896722-50-2(1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine)
- 479633-63-1(4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)
- 479633-70-0(4-Chloro-6-iodo-7-tosyl-7H-pyrrolo2,3-dpyrimidine)
- 252723-17-4(5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo2,3-dpyrimidine)
- 343633-12-5(7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-phenyl-7-(phenylsulfonyl)-)
- 784150-40-9(7-(benzenesulfonyl)-6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
- 1417422-02-6(5-Chloro-1-(4-methylphenyl)sulfonyl-7-azaindole)
- 348640-05-1(4-Chloro-1-(4-Methylphenyl)Sulfonylpyrrolo2,3-BPyridine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Purezza:99%/99%/99%
Quantità:5g/10g/25g
Prezzo ($):243.0/440.0/856.0